molecular formula C27H32N2O5 B5260566 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid

Cat. No.: B5260566
M. Wt: 464.6 g/mol
InChI Key: MQXMDDXCMGWKMO-SJEOTZHBSA-N
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Description

3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iminium salts, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and pharmacology. Its ability to undergo various chemical reactions and form different derivatives further enhances its versatility.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O.C2H2O4/c1-20(17-21-7-3-2-4-8-21)18-26-14-11-23(12-15-26)25(28)27-16-13-22-9-5-6-10-24(22)19-27;3-1(4)2(5)6/h2-10,17,23H,11-16,18-19H2,1H3;(H,3,4)(H,5,6)/b20-17+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXMDDXCMGWKMO-SJEOTZHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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